molecular formula C17H19N5O3 B6755106 N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide

Cat. No.: B6755106
M. Wt: 341.4 g/mol
InChI Key: COZUJEXEYVLCQN-UHFFFAOYSA-N
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Description

N-[(2,4-dioxo-1,3-diazaspiro[44]nonan-9-yl)methyl]-2-indazol-2-ylacetamide is a complex organic compound with a unique spirocyclic structure

Properties

IUPAC Name

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c23-14(10-22-9-11-4-1-2-6-13(11)21-22)18-8-12-5-3-7-17(12)15(24)19-16(25)20-17/h1-2,4,6,9,12H,3,5,7-8,10H2,(H,18,23)(H2,19,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZUJEXEYVLCQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)C(=O)NC(=O)N2)CNC(=O)CN3C=C4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the indazole and acetamide groups. Common reagents used in these reactions include amines, acyl chlorides, and indazole derivatives. The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to achieve a cost-effective and efficient production process suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of one functional group with another, which can be facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving spirocyclic compounds.

    Industry: Utilized in the development of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-4-fluoro-3-methoxybenzamide
  • N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-3-methylthiophene-2-sulfonamide

Uniqueness

N-[(2,4-dioxo-1,3-diazaspiro[4.4]nonan-9-yl)methyl]-2-indazol-2-ylacetamide is unique due to its specific combination of the spirocyclic core and indazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development. Compared to similar compounds, it may offer enhanced selectivity, potency, or stability in various applications.

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